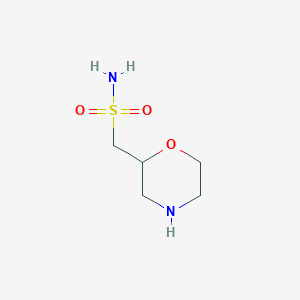
2-Morpholinemethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinemethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a morpholine ring attached to a methanesulfonamide group, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinemethanesulfonamide typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired sulfonamide product. Another method involves the use of sodium sulfinates and amines, mediated by ammonium iodide, to produce sulfonamides in an environmentally friendly manner .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinemethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used .
Scientific Research Applications
2-Morpholinemethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Investigated for its potential as an antibacterial and antiviral agent. It is also used in the development of drugs for various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2-Morpholinemethanesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group acts as a competitive inhibitor of enzymes that require para-aminobenzoic acid (PABA) for their activity. By mimicking PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Used in the treatment of bacterial infections and as a component of silver sulfadiazine cream for burns.
Uniqueness: 2-Morpholinemethanesulfonamide stands out due to its morpholine ring, which imparts additional stability and reactivity compared to other sulfonamides. This unique structure allows it to interact with a broader range of biological targets and enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C5H12N2O3S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
morpholin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C5H12N2O3S/c6-11(8,9)4-5-3-7-1-2-10-5/h5,7H,1-4H2,(H2,6,8,9) |
InChI Key |
PWAYXKWGDMEGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


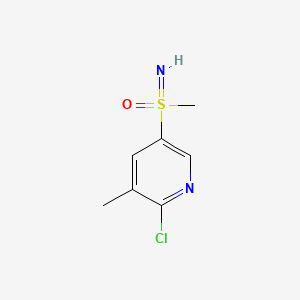

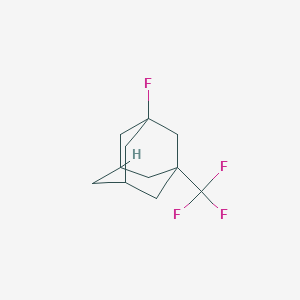
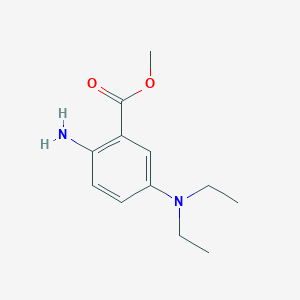
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
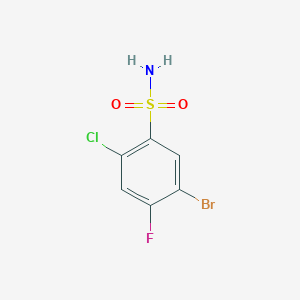
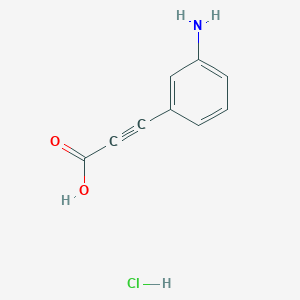
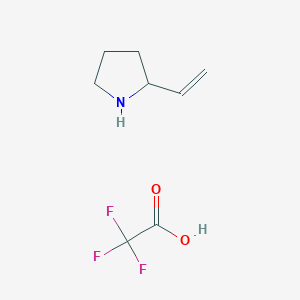
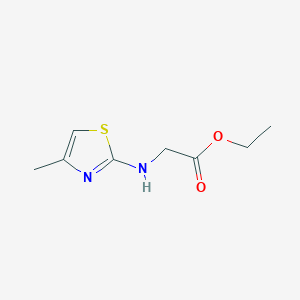

amino}propanoic acid](/img/structure/B13515877.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)

